2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile

Melting Point Crystallinity Purification

Medicinal chemists building 2,3-disubstituted pyridine pharmacophores often face discontinued or non-fluorinated building blocks. 2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile (CAS 1280787-24-7) solves this with an alpha-fluorine that activates the adjacent C-3 position for nucleophilic displacement and metallation, enabling regioselective heterocycle construction that non-fluorinated analogs cannot achieve. • Alpha-fluorine enables nucleophilic displacement at C-2 and regioselective metallation at C-3 for precise pyridine assembly. • 4-Methoxyphenyl substituent (Hammett σp = -0.27) modulates electronic effects, improving reaction rates and yields. • White crystalline solid (mp 79-81 °C) simplifies purification and handling. • Serves as a strategic fluorinated replacement where 4-fluorobenzoylacetonitrile (CAS 4640-67-9) is discontinued.

Molecular Formula C10H8FNO2
Molecular Weight 193.17 g/mol
CAS No. 1280787-24-7
Cat. No. B1394177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile
CAS1280787-24-7
Molecular FormulaC10H8FNO2
Molecular Weight193.17 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)C(C#N)F
InChIInChI=1S/C10H8FNO2/c1-14-8-4-2-7(3-5-8)10(13)9(11)6-12/h2-5,9H,1H3
InChIKeyVOQAUBMZINIKIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of 2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile


2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile (CAS 1280787-24-7) is an aromatic fluorocarbon synthetic intermediate with the molecular formula C10H8FNO2 and a molecular weight of 193.17 g/mol . Characterized by an alpha-fluorine atom and a 4-methoxyphenyl ketone moiety, it is a white crystalline solid with a reported melting point of 79.00°C - 81.00°C . The compound is classified as a pharmaceutical intermediate and building block , with an MDL number MFCD18252980 .

Why Generic Substitution Fails


Within the 3-oxopropanenitrile class, substitution of the 4-methoxyphenyl and alpha-fluoro moieties is not chemically equivalent. The alpha-fluorine atom activates the adjacent C-3 position for nucleophilic displacement and metallation, enabling regioselective transformations that non-fluorinated or differently substituted analogs cannot achieve . Furthermore, the 4-methoxyphenyl substituent provides unique electronic modulation (Hammett σp = -0.27) compared to chloro, methyl, or unsubstituted phenyl groups, directly influencing reaction rates and yields in downstream heterocycle synthesis [1]. This combination of structural features confers a reactivity profile that generic substitutions cannot replicate, as outlined in the quantitative comparisons below.

Quantitative Differentiation from Analogs


Melting Point Comparison with 4-Chloro Analog

2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile exhibits a melting point of 79.00°C - 81.00°C , while its 4-chlorophenyl analog 3-(4-chlorophenyl)-2-fluoro-3-oxopropanenitrile is reported to have no defined melting point and exists as an oil at room temperature [1].

Melting Point Crystallinity Purification

Electronic Effects: 4-Methoxy vs 4-Fluoro

The 4-methoxyphenyl substituent in 2-fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile has a Hammett σp value of -0.27 [1], indicating strong electron-donating character via resonance. In contrast, the 4-fluorophenyl group in 4-fluorobenzoylacetonitrile (CAS 4640-67-9) has a σp value of +0.06, representing a weakly electron-withdrawing effect [1].

Hammett Constant Electronic Effect Reactivity

C-3 Metallation and Fluorine Activation

Vendor technical literature notes that in 2-fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile, the 'fluorine is activated to nucleophilic displacement & C-3 metallation is possible' . This is a class-level differentiation from non-fluorinated 3-oxopropanenitriles such as 3-(4-methoxyphenyl)-3-oxopropanenitrile, which lack this activated fluorine and cannot undergo analogous C-3 metallation reactions.

Metallation Fluorine Activation Nucleophilic Displacement

Physicochemical Profile vs 4-Chloro Analog

The target compound has a molecular weight of 193.17 g/mol and a calculated XLogP3 of approximately 1.9 , while the 4-chlorophenyl analog 3-(4-chlorophenyl)-2-fluoro-3-oxopropanenitrile has a molecular weight of 197.59 g/mol and XLogP3 of 2.6 [1].

Molecular Weight LogP Physicochemical Properties

Commercial Availability vs 4-Fluorobenzoylacetonitrile

2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile is commercially available with a purity specification of 90% from abcr GmbH and technical grade from multiple suppliers . In contrast, the related building block 4-fluorobenzoylacetonitrile (CAS 4640-67-9) is listed as 'discontinued' or 'out of stock' by multiple vendors .

Purity Supplier Availability Procurement

Optimal Applications in R&D and Industry


2,3-Disubstituted Pyridine Synthesis

This compound serves as a 'useful precursor to a large range of 2,3-disubstituted pyridines' . Its alpha-fluorine is activated for nucleophilic displacement, and the C-3 position can be metallated, enabling regioselective construction of pyridine rings. This reactivity profile is distinct from non-fluorinated 3-oxopropanenitriles and makes the compound a strategic choice for medicinal chemists building pyridine-containing pharmacophores.

Anticancer Drug Candidate Synthesis

The compound 'may have potential applications in the synthesis of anti-cancer drugs' . Its 4-methoxyphenyl group is a common moiety in kinase inhibitors and other anticancer agents. The combination of this aromatic group with an activated fluorine atom provides a versatile handle for constructing complex heterocyclic cores found in targeted cancer therapeutics.

Fluorinated Heterocycle Building Block

As an 'aromatic fluorocarbon' and 'pharmaceutical intermediate' , this compound is ideally suited for incorporating fluorine into heterocyclic frameworks. Fluorine substitution often improves metabolic stability and bioavailability of drug candidates. The compound's crystalline nature (melting point 79-81°C) facilitates purification and handling in multi-step synthetic sequences.

Replacement for Discontinued 4-Fluorobenzoylacetonitrile

Given the limited commercial availability of 4-fluorobenzoylacetonitrile (CAS 4640-67-9) which is listed as discontinued , 2-fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile offers a structurally distinct but functionally viable alternative for fluorinated 3-oxopropanenitrile building blocks. Its higher polarity (lower LogP) and crystalline form may provide advantages in specific synthetic sequences.

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